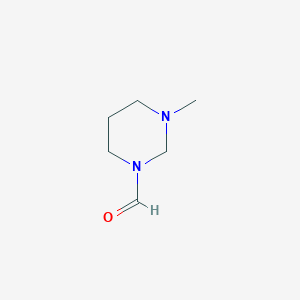
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde is a heterocyclic organic compound that contains a pyrimidine ring with a methyl group at the 3-position and an aldehyde group at the 1-position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of a 3-methylpyrimidine derivative with a formylating agent such as formic acid or formamide in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methyltetrahydropyrimidine-1(2H)-carboxylic acid.
Reduction: 3-Methyltetrahydropyrimidine-1(2H)-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agriculture: It is used in the synthesis of agrochemicals such as herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit cyclin-dependent kinases (CDKs) in cancer cells, leading to cell cycle arrest and apoptosis . In biological studies, it can mimic natural nucleosides and interfere with DNA or RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpyrimidine-2,4-dione: A pyrimidine derivative with similar structural features but different functional groups.
2,4,6-Trimethylpyrimidine: Another pyrimidine derivative with multiple methyl groups.
3-Methyl-5-nitropyrimidine: A pyrimidine derivative with a nitro group at the 5-position.
Uniqueness
3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde is unique due to its specific combination of a methyl group at the 3-position and an aldehyde group at the 1-position. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .
Eigenschaften
CAS-Nummer |
111280-64-9 |
|---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-methyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O/c1-7-3-2-4-8(5-7)6-9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
MSEYVEARULZTLR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


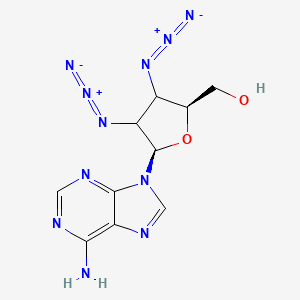
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
![2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene](/img/structure/B14308024.png)
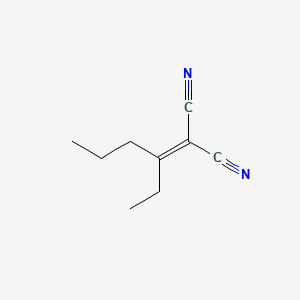
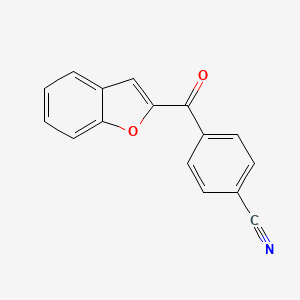
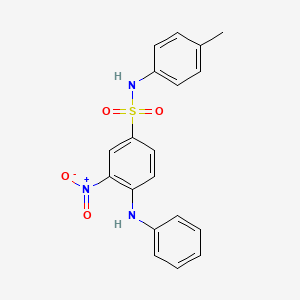
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
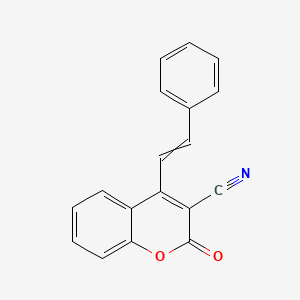
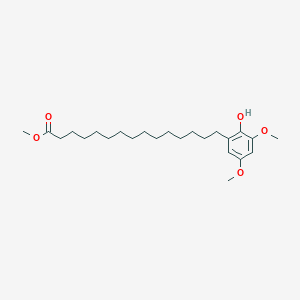
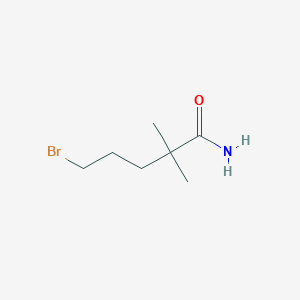

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
